4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole
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Overview
Description
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two 4-chlorophenyl groups and a phenyl group attached to a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole typically involves the condensation of 4-chlorobenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
CAS No. |
820213-28-3 |
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Molecular Formula |
C23H17Cl2N |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-[bis(4-chlorophenyl)methylidene]-5-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C23H17Cl2N/c24-19-10-6-16(7-11-19)22(17-8-12-20(25)13-9-17)21-14-15-26-23(21)18-4-2-1-3-5-18/h1-13H,14-15H2 |
InChI Key |
LZZQFVLZRBPYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C1=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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